(3R)-(+)-3-Acetamidopyrrolidine
Overview
Description
“(3R)-(+)-3-Acetamidopyrrolidine” is a chemical compound with the molecular formula C6H12N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “(3R)-(+)-3-Acetamidopyrrolidine” is 128.18 . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
“(3R)-(+)-3-Acetamidopyrrolidine” is a solid at 20 degrees Celsius . It has a melting point of 55.0 to 60.0 °C . The specific rotation [a]20/D is +45.0 to +49.0 deg (C=1, EtOH) .Scientific Research Applications
1. Implementation of 3Rs in Pharmaceutical Research
- Application in Reducing Animal Testing: The principles of the 3Rs are increasingly integrated into animal experiments, particularly in pharmaceutical research. Studies demonstrate significant reductions in animal use through improved study designs and method development, emphasizing the importance of a robust 3R culture and scientific engagement (Törnqvist et al., 2014).
2. Enantioselective Synthesis
- Synthesis of γ-Aminobutyric Acid Derivatives: A novel synthetic approach for (3R)-4-amino-3-methylbutyric acid and related compounds has been developed. This method involves enantioselective addition of diethyl malonate to nitroalkenes, catalyzed by Ni(II) complexes (Reznikov et al., 2013).
3. Animal Experimentation Ethics
- Ethical Considerations in Animal Research: The application of 3Rs principles is critical for ethical animal research. Despite advancements in molecular biology, animal studies remain key in scientific discovery and medical development. The global adoption of the 3Rs is vital for ethical considerations and improving the reproducibility and reliability of data from animal studies (Lewis, 2019).
4. Impact on Drug Discovery and Development
- Role in Drug Discovery: The 3Rs play a multifactorial role in drug discovery, especially in animal models of disease. They provide a framework for minimizing animal use and support high-quality science, impacting the drug discovery process's validity and translation (Graham & Prescott, 2015).
Safety And Hazards
properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426803 | |
Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-(+)-3-Acetamidopyrrolidine | |
CAS RN |
131900-62-4 | |
Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.